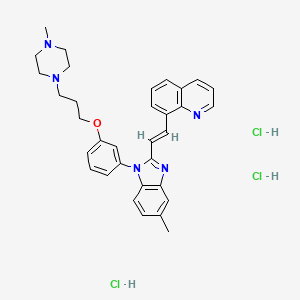

PDE10A-IN-2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H38Cl3N5O |

|---|---|

Molecular Weight |

627.0 g/mol |

IUPAC Name |

8-[(E)-2-[5-methyl-1-[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]benzimidazol-2-yl]ethenyl]quinoline;trihydrochloride |

InChI |

InChI=1S/C33H35N5O.3ClH/c1-25-12-14-31-30(23-25)35-32(15-13-27-8-3-7-26-9-5-16-34-33(26)27)38(31)28-10-4-11-29(24-28)39-22-6-17-37-20-18-36(2)19-21-37;;;/h3-5,7-16,23-24H,6,17-22H2,1-2H3;3*1H/b15-13+;;; |

InChI Key |

NBTVSKHCPZVYQO-UWAJBHSPSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N(C(=N2)/C=C/C3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)C=CC3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Phosphodiesterase 10A (PDE10A) in Cyclic Nucleotide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of intracellular cyclic nucleotide signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Predominantly expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia, PDE10A is integral to the modulation of motor control, cognition, and mood.[3][4] Its unique localization and function have positioned it as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease. This technical guide provides an in-depth overview of the core aspects of PDE10A function, the methodologies to study it, and its role in signaling pathways.

Data Presentation: Quantitative Analysis of PDE10A

The enzymatic activity of PDE10A and its inhibition by various compounds are crucial for understanding its physiological role and for the development of targeted therapeutics. The following tables summarize key quantitative data for PDE10A.

Table 1: Kinetic Parameters of PDE10A

| Species | Substrate | Km (µM) | Relative Vmax | Reference(s) |

| Mouse | cAMP | 0.05 | 1 | [1] |

| cGMP | 3.0 | ~2 | [5] | |

| Rat | cAMP | 0.26 | 1 | [5] |

| cGMP | 9.3 | ~2 | [5] |

Vmax for cGMP is approximately twice that for cAMP.[5]

Table 2: Inhibitory Constants (IC50) of Selected PDE10A Inhibitors

| Inhibitor | IC50 (nM) | Reference(s) |

| TAK-063 (Balipodect) | 0.30 | [6][7][8] |

| MP-10 (Mardepodect) | 0.18 - 0.37 | [9][10] |

| Papaverine | ~17 - 19 | [11][12] |

| CPL500036 | 1 | |

| JNJ-42314415 | Low in vitro activity | [8] |

Signaling Pathways and Logical Relationships

The function of PDE10A is intricately linked to the signaling cascades within striatal medium spiny neurons. The following diagrams illustrate these relationships.

Figure 1: PDE10A in Dopaminergic Signaling This diagram illustrates the role of PDE10A in modulating cAMP levels in both direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathway medium spiny neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PDE10A.

PDE10A Activity Assay (Fluorescence Polarization)

This protocol describes a method to measure the enzymatic activity of recombinant PDE10A and to screen for inhibitors using a fluorescence polarization (FP) assay.

Figure 2: Fluorescence Polarization Assay Workflow A schematic representation of the steps involved in a fluorescence polarization-based PDE10A activity assay.[13][14]

Protocol Details:

-

Reagents and Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

-

PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Binding agent (specific for 5'-AMP or 5'-GMP)

-

Test compounds (potential inhibitors) and vehicle (e.g., DMSO)

-

384-well black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of test compounds in the assay buffer.

-

In a 384-well plate, add assay buffer to all wells.

-

Add test compounds or vehicle to the appropriate wells.

-

Add a solution of recombinant PDE10A to all wells except for the "no enzyme" control.

-

Incubate the plate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction and detect the product by adding the binding agent.

-

Incubate for another 30 minutes at room temperature.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FAM).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Measurement of Intracellular cAMP/cGMP Levels (FRET)

This protocol outlines the use of Förster Resonance Energy Transfer (FRET) biosensors to measure real-time changes in intracellular cAMP and cGMP levels in striatal neurons.[15][16]

Figure 3: FRET-based Cyclic Nucleotide Measurement Workflow A flowchart detailing the steps for measuring intracellular cAMP or cGMP using FRET biosensors.[17][18]

Protocol Details:

-

Reagents and Materials:

-

Primary striatal neuron culture or a suitable cell line (e.g., PC12)

-

FRET biosensor plasmid (e.g., Epac-based sensor for cAMP, cGi500 for cGMP)

-

Transfection reagent

-

Cell culture medium and supplements

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution)

-

Agonists, antagonists, and PDE10A inhibitors

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)

-

-

Procedure:

-

Culture primary striatal neurons or a suitable cell line.

-

Transfect the cells with the FRET biosensor plasmid using a suitable transfection reagent.

-

Allow 24-48 hours for biosensor expression.

-

On the day of imaging, replace the culture medium with imaging buffer.

-

Mount the dish on the fluorescence microscope stage.

-

Acquire baseline images in both the donor and acceptor emission channels.

-

Add the desired stimulants (e.g., dopamine, forskolin) and/or PDE10A inhibitors to the cells.

-

Acquire a time-lapse series of images in both channels to monitor the change in FRET.

-

Analyze the images by calculating the ratio of acceptor to donor fluorescence intensity over time. An increase or decrease in this ratio, depending on the biosensor design, indicates a change in the intracellular concentration of the cyclic nucleotide.

-

Western Blot Analysis of PDE10A Expression

This protocol describes the detection and quantification of PDE10A protein levels in cell or tissue lysates.

Protocol Details:

-

Reagents and Materials:

-

Cell or tissue samples (e.g., striatal tissue)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PDE10A

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Homogenize tissue or lyse cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PDE10A antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Identification of PDE10A-Interacting Proteins by Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol details a method to identify proteins that interact with PDE10A in a cellular context.[6][19][20][21][22]

Protocol Details:

-

Reagents and Materials:

-

Striatal tissue or cells expressing PDE10A

-

IP lysis buffer (non-denaturing)

-

Anti-PDE10A antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Reagents for in-solution or in-gel trypsin digestion

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

-

Procedure:

-

Lyse cells or tissue in a non-denaturing IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads and then removing the beads.

-

Incubate the pre-cleared lysate with an anti-PDE10A antibody or a control IgG overnight at 4°C.

-

Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using an elution buffer.

-

Prepare the eluted proteins for mass spectrometry by in-solution or in-gel trypsin digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins present in the PDE10A immunoprecipitate but not in the control IgG immunoprecipitate using proteomic software. These are potential PDE10A-interacting proteins.

-

Conclusion

PDE10A stands as a critical regulator of cyclic nucleotide signaling, particularly within the striatum. Its dual-substrate specificity and strategic location at the convergence of key neurotransmitter pathways underscore its importance in neuronal function and its potential as a therapeutic target. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate roles of PDE10A and to advance the development of novel therapies for a variety of debilitating neurological and psychiatric disorders. The continued investigation into the kinetics, regulation, and protein-protein interactions of PDE10A will undoubtedly pave the way for a deeper understanding of cyclic nucleotide signaling in the central nervous system.

References

- 1. uniprot.org [uniprot.org]

- 2. "Bioenergetic and Proteomic Analysis of Striatal Synaptosomes from PINK" by Jacob Shomali, Steven Totusek et al. [digitalcommons.unmc.edu]

- 3. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ejmanager.com [ejmanager.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of cGMP signalling with transgenic mice expressing FRET-based cGMP sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]

- 20. Proteomics of Patient-Derived Striatal Medium Spiny Neurons in Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]

- 22. researchgate.net [researchgate.net]

PDE10A-IN-2 (hydrochloride): A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 10A (PDE10A) has emerged as a compelling target for the development of novel therapeutics for schizophrenia. This enzyme is highly expressed in the medium spiny neurons of the striatum, key components of the basal ganglia circuits implicated in the pathophysiology of schizophrenia. Inhibition of PDE10A modulates both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) signaling pathways, offering a potential mechanism to address the positive, negative, and cognitive symptoms of the disorder. While early preclinical data for PDE10A inhibitors showed promise, clinical trials with compounds like PF-02545920 have unfortunately not demonstrated the expected antipsychotic efficacy.

This technical guide provides an in-depth overview of the role of PDE10A inhibition in schizophrenia research, with a focus on the potent and selective tool compound, PDE10A-IN-2 (hydrochloride). We present key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to support ongoing research and development efforts in this area.

Introduction to PDE10A and its Role in Schizophrenia

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its high concentration in the striatal medium spiny neurons (MSNs) makes it a critical regulator of dopamine signaling.[2][3] In schizophrenia, dysregulation of dopamine pathways is a central feature of the disease. By inhibiting PDE10A, the levels of intracellular cAMP and cGMP are increased, which in turn modulates the activity of protein kinases such as PKA and PKG.[4] This leads to a potentiation of dopamine D1 receptor signaling and an inhibition of dopamine D2 receptor signaling, a profile that has been hypothesized to produce antipsychotic effects.[1][4] Preclinical studies with various PDE10A inhibitors have suggested potential efficacy across the symptom domains of schizophrenia.[5]

Featured Tool Compound: PDE10A-IN-2 (hydrochloride)

While several PDE10A inhibitors have been investigated, PDE10A-IN-2 (hydrochloride) stands out as a potent and highly selective preclinical tool compound. Its high in vitro potency makes it an excellent candidate for target validation and mechanistic studies.

In Vitro Pharmacology

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| PDE10A-IN-2 (hydrochloride) | PDE10A | 2.8 | >3500-fold against other PDE subtypes | [3] |

Key Preclinical and Clinical Findings with PDE10A Inhibitors

The most extensively studied PDE10A inhibitor in the context of schizophrenia is PF-02545920 (also known as MP-10).

Preclinical Efficacy of MP-10 (PF-02545920)

Preclinical studies with MP-10 demonstrated a profile consistent with potential antipsychotic activity.

| Animal Model | Effect of MP-10 | Symptom Domain | Reference |

| Apomorphine-induced climbing in mice | Antagonized climbing behavior | Positive | [6][7] |

| Conditioned avoidance responding in rats and mice | Inhibited avoidance responding | Positive | [6][7] |

| NMDA antagonist-induced deficits in prepulse inhibition in rats | Blocked deficits | Cognitive/Sensory-motor gating | [6][7] |

| Social approach/avoidance in BALB/cJ mice | Increased sociality | Negative | [6][7] |

| Social odor recognition in mice | Enhanced recognition | Cognitive | [6][7] |

Clinical Trials of PF-02545920 in Schizophrenia

Despite the promising preclinical data, Phase 2 clinical trials of PF-02545920 in patients with acute schizophrenia failed to demonstrate a significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[8][9]

| Study | Doses | Number of Patients | Primary Outcome | Result | Reference |

| Monotherapy | 5 mg and 15 mg (Q12H) | 74 per treatment arm | Change in PANSS total score at Day 28 | Not significantly different from placebo | [8] |

| Adjunctive Therapy | 5 mg and 15 mg (every 12 hours) | 240 | Change in PANSS total score from baseline to week 12 | No significant differences from placebo | [9] |

These clinical findings have led to a re-evaluation of the hypothesis that PDE10A inhibition alone is sufficient to produce robust antipsychotic effects.[8]

Experimental Protocols

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is based on commercially available assay kits and is designed to screen for PDE10A inhibitors.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE10A, the resulting fluorescent monophosphate binds to a larger binding agent, causing an increase in FP. Inhibitors of PDE10A will prevent this hydrolysis, resulting in a low FP signal.[10][11][12]

Materials:

-

Recombinant human PDE10A enzyme

-

FAM-labeled cyclic AMP (cAMP) substrate

-

PDE Assay Buffer

-

Binding Agent

-

Test compounds (e.g., PDE10A-IN-2 hydrochloride)

-

96-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in PDE Assay Buffer.

-

Reaction Setup:

-

Add 25 µL of the FAM-cAMP substrate solution to each well.

-

Add 5 µL of the diluted test compound or vehicle control to the appropriate wells.

-

Add 20 µL of PDE Assay Buffer to all wells.

-

-

Enzyme Addition:

-

Dilute the PDE10A enzyme in PDE Assay Buffer to the desired concentration.

-

Initiate the reaction by adding 20 µL of the diluted enzyme to each well (except for no-enzyme controls).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Termination and Detection:

-

Add 100 µL of the diluted Binding Agent to each well to stop the reaction and allow for binding of the hydrolyzed substrate.

-

Incubate for an additional 20-30 minutes at room temperature.

-

-

Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conditioned Avoidance Response (CAR) in Rats

The CAR model is a classic behavioral assay used to predict the efficacy of antipsychotic drugs.

Principle: Animals are trained to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this avoidance response without impairing the escape response to the aversive stimulus itself.

Apparatus:

-

Shuttle box with two compartments separated by a gate.

-

Grid floor capable of delivering a mild electric shock.

-

Light and/or auditory stimulus generators.

Procedure:

-

Acquisition Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the conditioned stimulus (CS; e.g., a light) for 10 seconds.

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

-

If the rat does not move, deliver the unconditioned stimulus (US; e.g., a mild footshock) through the grid floor concurrently with the CS for a further 10 seconds.

-

If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.

-

Conduct multiple trials per day until the rats reach a stable level of avoidance responding (e.g., >80%).

-

-

Drug Testing:

-

Administer the test compound (e.g., MP-10) or vehicle to the trained rats at various doses and time points before the test session.

-

Conduct a test session identical to the training sessions.

-

Record the number of avoidance, escape, and non-escape responses.

-

-

Data Analysis: Analyze the dose-dependent effects of the compound on the percentage of avoidance responses. A significant reduction in avoidance without a significant increase in escape failures is indicative of antipsychotic-like activity.

Visualizations

Signaling Pathway of PDE10A in Medium Spiny Neurons

Caption: PDE10A signaling in direct and indirect pathway medium spiny neurons.

Experimental Workflow for Preclinical Evaluation of a PDE10A Inhibitor

Caption: Preclinical workflow for evaluating PDE10A inhibitors for schizophrenia.

Conclusion

PDE10A remains a target of significant interest for the treatment of schizophrenia, despite the setbacks in clinical trials with first-generation inhibitors. The complex role of PDE10A in regulating striatal circuitry suggests that a more nuanced approach may be required. The potent and selective tool compound, PDE10A-IN-2 (hydrochloride), is a valuable asset for further dissecting the intricate biology of PDE10A and exploring its therapeutic potential. Future research may focus on identifying patient subpopulations that may benefit from PDE10A inhibition, exploring combination therapies, or developing biased PDE10A inhibitors that selectively modulate specific downstream signaling pathways. This technical guide provides a foundation of data and methodologies to aid researchers in these ongoing efforts to develop novel and more effective treatments for schizophrenia.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. westbioscience.com [westbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Investigating PDE10A-IN-2 (hydrochloride) in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor symptoms. Current treatments primarily focus on dopamine replacement therapies, which can lead to debilitating side effects such as L-Dopa-induced dyskinesia (LID). Phosphodiesterase 10A (PDE10A) has emerged as a promising non-dopaminergic target for the treatment of PD and its complications. This technical guide provides an in-depth overview of the preclinical and clinical investigation of PDE10A inhibitors, with a focus on PDE10A-IN-2 (hydrochloride), as a potential therapeutic strategy for Parkinson's disease. We will delve into the mechanism of action, key experimental data, detailed protocols for relevant assays, and the signaling pathways involved.

The Role of PDE10A in the Basal Ganglia Circuitry

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of the basal ganglia and are crucial for motor control.[1] MSNs are divided into two main populations that form the direct (D1-expressing) and indirect (D2-expressing) pathways. The balance between these two pathways is critical for smooth, controlled movement and is disrupted in Parkinson's disease due to dopamine depletion.

By degrading cAMP and cGMP, PDE10A plays a pivotal role in modulating the signaling cascades downstream of dopamine receptors. Inhibition of PDE10A leads to an increase in the intracellular levels of these second messengers, which can potentiate signaling through the D1 receptor pathway and attenuate signaling through the D2 receptor pathway. This modulation of both pathways presents a unique opportunity to restore the balance in the basal ganglia circuitry affected by Parkinson's disease.

Quantitative Data for PDE10A Inhibitors

The following tables summarize key quantitative data for PDE10A-IN-2 (hydrochloride) and other relevant PDE10A inhibitors that have been investigated for CNS disorders, including Parkinson's disease.

Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| PDE10A-IN-2 (hydrochloride) | PDE10A | 2.8 | >3500-fold vs other PDE subtypes | |

| CPL'36 (CPL500036) | PDE10A | 1 | High selectivity | [1] |

| MR1916 | PDE10A | - | Selective | [2] |

| MP-10 (PF-2545920) | PDE10A | 0.37 | >1000-fold vs other PDEs | [3] |

Table 2: Preclinical Efficacy of PDE10A Inhibitors in Parkinson's Disease Models

| Compound | Animal Model | Dosing | Key Findings | Reference |

| CPL'36 (CPL500036) | 6-OHDA Rat Model | 0.1 and 0.3 mg/kg | Reversed contralateral forelimb use deficits in stepping and cylinder tests. Did not diminish therapeutic effects of L-Dopa. | [3] |

| MR1916 | 6-OHDA Rat Model with LID | 0.1 and 0.3 mg/kg, p.o. | Dose-dependently reduced L-Dopa-induced dyskinesia without affecting the antiparkinsonian effects of L-Dopa. | [2] |

Table 3: Clinical Data for the PDE10A Inhibitor CPL'36 in Parkinson's Disease with L-Dopa-Induced Dyskinesia (Phase 2)

| Dose | Change in Unified Dyskinesia Rating Scale (UDysRS) Total Score (from baseline at Week 4) | p-value | Cohen's d | Reference |

| 20 mg | -12.30 | <0.001 | 0.90 | [4] |

| 40 mg | -13.58 | <0.001 | 1.00 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of PDE10A modulates the downstream signaling of both D1 and D2 dopamine receptors in medium spiny neurons. The following diagrams illustrate these pathways.

Caption: PDE10A Signaling in D1 MSNs.

Caption: PDE10A Signaling in D2 MSNs.

Experimental Workflows

The following diagrams outline the typical workflows for key preclinical and in vitro experiments.

Caption: Preclinical Experimental Workflow.

Caption: In Vitro Assay Workflow.

Detailed Experimental Protocols

In Vitro PDE10A Enzyme Inhibition Assay (Competitive ELISA)

This protocol outlines a competitive ELISA-based method for determining the IC50 of an inhibitor against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

PDE10A-IN-2 (hydrochloride) or other test inhibitors

-

cAMP or cGMP substrate

-

Anti-cAMP or anti-cGMP antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

96-well microplate

Procedure:

-

Coat a 96-well microplate with a cAMP or cGMP conjugate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Prepare serial dilutions of PDE10A-IN-2 in assay buffer.

-

In a separate reaction plate, add the PDE10A enzyme, the inhibitor dilutions, and the cAMP or cGMP substrate.

-

Incubate the reaction plate at 30°C for 1 hour to allow for enzymatic activity.

-

Stop the enzymatic reaction by adding a stop reagent (e.g., 0.1 M HCl).

-

Transfer the contents of the reaction plate to the coated assay plate.

-

Add the anti-cAMP or anti-cGMP antibody to each well and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The amount of remaining cAMP or cGMP is inversely proportional to the PDE10A activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion model of Parkinson's disease in rats.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

6-Hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dural surface.

-

Prepare the 6-OHDA solution (e.g., 4 µg/µl in sterile saline with 0.02% ascorbic acid) immediately before use and protect it from light.

-

Slowly inject 2-4 µl of the 6-OHDA solution into the MFB over 5-10 minutes.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle.

-

Suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring for recovery.

-

Allow 2-3 weeks for the lesion to fully develop before initiating behavioral testing or drug treatment. The extent of the lesion can be confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

Assessment of L-Dopa-Induced Dyskinesia (LID) in the 6-OHDA Rat Model

This protocol details the assessment of abnormal involuntary movements (AIMs) in the 6-OHDA rat model following chronic L-Dopa treatment.

Materials:

-

6-OHDA-lesioned rats

-

L-Dopa methyl ester

-

Benserazide hydrochloride

-

Observation cages with a transparent floor

-

Video recording equipment

Procedure:

-

Following a 2-3 week post-lesion recovery period, begin daily administration of L-Dopa (e.g., 6 mg/kg, s.c.) and a peripheral DOPA decarboxylase inhibitor like benserazide (e.g., 12.5 mg/kg, s.c.) to induce dyskinesias. This is typically done for 3-4 weeks.

-

On the day of testing, administer the PDE10A inhibitor or vehicle, followed by the L-Dopa/benserazide injection after a predetermined pretreatment time.

-

Place the rat in an individual observation cage.

-

Record the animal's behavior for 2-3 hours.

-

A trained observer, blind to the treatment groups, will score the severity of AIMs at regular intervals (e.g., every 20 minutes).

-

The AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted by sensory stimuli.

-

The total AIMs score is calculated for each time point and for the entire observation period.

Measurement of cAMP/cGMP Levels in Striatal Tissue using ELISA

This protocol describes the quantification of cAMP and cGMP in brain tissue samples.

Materials:

-

Rat striatal tissue

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercial cAMP or cGMP ELISA kit

-

Homogenizer

-

Centrifuge

Procedure:

-

Rapidly dissect and freeze the striatal tissue in liquid nitrogen.

-

Homogenize the frozen tissue in 5-10 volumes of lysis buffer on ice.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

Follow the manufacturer's instructions for the specific cAMP or cGMP ELISA kit. This typically involves:

-

Preparing standards and samples.

-

Adding samples and standards to the antibody-coated plate.

-

Adding the enzyme-conjugated cyclic nucleotide.

-

Incubating the plate.

-

Washing the plate.

-

Adding the substrate and incubating.

-

Stopping the reaction.

-

Reading the absorbance.

-

-

Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.

-

Normalize the results to the total protein concentration of the sample.

Conclusion and Future Directions

The inhibition of PDE10A represents a promising, non-dopaminergic therapeutic strategy for Parkinson's disease. Preclinical studies with various PDE10A inhibitors have demonstrated efficacy in animal models, particularly in mitigating L-Dopa-induced dyskinesia without compromising the therapeutic effects of L-Dopa. The recent positive phase 2 clinical trial results for CPL'36 further validate this approach in a clinical setting.[4]

PDE10A-IN-2 (hydrochloride) is a potent and highly selective PDE10A inhibitor, making it a valuable research tool and a potential therapeutic candidate. Further preclinical investigation of PDE10A-IN-2 in robust animal models of Parkinson's disease is warranted to fully characterize its therapeutic potential. Future studies should focus on long-term efficacy, safety, and the potential for disease-modifying effects. The continued exploration of PDE10A inhibitors holds significant promise for improving the lives of individuals with Parkinson's disease.

References

- 1. Mechanistic Insight from Preclinical Models of Parkinson’s Disease Could Help Redirect Clinical Trial Efforts in GDNF Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ameliorative effects of a phosphodiesterase 10A inhibitor, MR1916 on L-DOPA-induced dyskinesia in parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiparkinsonian-like effects of CPL500036, a novel selective inhibitor of phosphodiesterase 10A, in the unilateral rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

The Therapeutic Potential of Phosphodiesterase 10A (PDE10A) Inhibition in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in regulating intracellular signaling cascades.[1] Highly expressed in the medium spiny neurons (MSNs) of the striatum, a key node in motor and cognitive control, PDE10A has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders.[2][3] Dysregulation of PDE10A activity is implicated in the pathophysiology of conditions such as schizophrenia, Huntington's disease, and Parkinson's disease.[1][4] This technical guide provides a comprehensive overview of the therapeutic potential of PDE10A inhibition, detailing its mechanism of action, summarizing preclinical and clinical findings, and providing detailed experimental protocols for its evaluation.

Mechanism of Action: Modulating Striatal Signaling

PDE10A's strategic localization within the striatal MSNs, which form the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia, positions it as a critical regulator of dopamine signaling.[5] By degrading cAMP and cGMP, PDE10A controls the magnitude and duration of signaling downstream of dopamine and glutamate receptors.[1][6]

Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG).[4] This has a bimodal effect on the two main striatal pathways:

-

Potentiation of D1 Receptor Signaling: In the direct pathway, increased cAMP levels enhance the signaling cascade initiated by the activation of D1 dopamine receptors.[6][7] This is thought to contribute to the pro-cognitive and potential antidepressant effects of PDE10A inhibitors.

-

Inhibition of D2 Receptor Signaling: In the indirect pathway, elevated cAMP levels counteract the inhibitory effect of D2 dopamine receptor activation.[6][7] This functional antagonism of D2 receptor signaling is a key mechanism underlying the antipsychotic-like properties of PDE10A inhibitors.

This dual action of potentiating D1 signaling while functionally inhibiting D2 signaling offers a unique therapeutic profile compared to traditional antipsychotics that primarily act as D2 receptor antagonists.[7]

Signaling Pathway Diagram

Preclinical Evidence

A substantial body of preclinical research supports the therapeutic potential of PDE10A inhibitors in various CNS disorders.

Schizophrenia

Preclinical models suggest that PDE10A inhibitors could address the positive, negative, and cognitive symptoms of schizophrenia.[6][8] For instance, the PDE10A inhibitor MK-8189 demonstrated efficacy in preclinical models of psychosis and cognitive deficits associated with schizophrenia.[9] Administration of MK-8189 led to a significant increase in cGMP and phospho-glutamate receptor 1 in the striatum of rats.[9] Furthermore, it activated both the direct and indirect pathways, as indicated by increased mRNA expression of substance P and enkephalin.[9] In behavioral assays, MK-8189 reduced conditioned avoidance responding at a PDE10A enzyme occupancy of over 48% and reversed MK-801-induced deficits in prepulse inhibition at an occupancy of approximately 47% and higher.[9] It also attenuated ketamine-induced cognitive deficits in rhesus monkeys at around 29% PDE10A occupancy.[9]

Huntington's Disease

In preclinical models of Huntington's disease, PDE10A inhibition has shown neuroprotective effects.[10] Treatment with a PDE10A inhibitor in the R6/2 mouse model of Huntington's disease resulted in an amelioration of both striatal and cortical pathology.[10] This included a reduction in cell loss, the formation of neuronal intranuclear inclusions, and microglial activation.[10] These neuroprotective effects are thought to be mediated by the elevation of cAMP and CREB signaling, leading to increased levels of brain-derived neurotrophic factor (BDNF).[10]

Clinical Landscape

Despite promising preclinical data, the translation of PDE10A inhibitors to clinical efficacy has been challenging. Several clinical trials of selective PDE10A inhibitors for schizophrenia have failed to demonstrate significant benefits, and some have been associated with motor side effects like dyskinesia.[3][11]

For example, a Phase II trial of the selective PDE10A inhibitor TAK-063 in patients with schizophrenia did not show a significant improvement in symptoms.[3] Similarly, a Phase II study of PF-02545920 in patients with Huntington's disease did not meet its primary endpoint on the Unified Huntington's Disease Rating Scale Total Motor Score, although some dose-dependent improvements were observed in exploratory motor function measures.[12][13]

Possible reasons for these clinical trial failures include non-optimal dosing, differences in neurobiology between preclinical species and humans, and the complex pharmacology of successful antipsychotic drugs.[3][11] Nevertheless, research into PDE10A inhibitors continues, with ongoing trials exploring different compounds and patient populations.[14]

Clinical Trial Data Summary

| Compound | Indication | Phase | Key Findings | Reference(s) |

| TAK-063 | Schizophrenia | II | Did not show significant improvement in symptoms. | [3] |

| PF-02545920 | Huntington's Disease | II | Did not meet the primary endpoint for motor score; some improvement in exploratory motor measures. | [12][13] |

| MK-8189 | Schizophrenia | II | Currently in multiple Phase II trials. | [15] |

| EM-221 | Tourette Syndrome and other Movement Disorders | Preclinical/Phase I | Well-tolerated in healthy volunteers with up to 92.8% PET enzyme occupancy. | [16] |

Experimental Protocols

Evaluating the therapeutic potential of PDE10A inhibitors requires a battery of in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a compound for inhibiting PDE10A.

Methodology:

-

Recombinant human PDE10A is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of cAMP and cGMP as substrates.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of remaining cAMP and cGMP is quantified using a suitable method, such as a scintillation proximity assay or fluorescence polarization.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Selectivity is assessed by performing similar assays with other PDE isoforms.

In Vivo Target Engagement (PET Imaging)

Objective: To measure the degree of PDE10A occupancy by an inhibitor in the brain of living subjects.

Methodology:

-

A specific positron emission tomography (PET) radioligand for PDE10A (e.g., [11C]MK-8193) is synthesized.[9]

-

A baseline PET scan is performed to measure the baseline binding potential of the radioligand in the striatum.

-

The subject is administered the PDE10A inhibitor at the desired dose.

-

A second PET scan is performed at a time point corresponding to the expected peak plasma concentration of the inhibitor.

-

PDE10A occupancy is calculated as the percentage reduction in the radioligand's binding potential after drug administration compared to baseline.

Experimental Workflow for Preclinical Efficacy Testing

Behavioral Assays

Objective: To assess motor coordination and balance.[17][18][19][20]

Methodology:

-

Apparatus: A rotating rod with adjustable speed.

-

Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the test.[17][18]

-

Training (Optional but Recommended): Mice are placed on the rod rotating at a low, constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for one or more trials.[17][19]

-

Testing: The rod is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of time (e.g., 300 seconds).[17][19]

-

Procedure: The mouse is placed on the rotating rod, and the latency to fall off is recorded.[17][18]

-

Trials: The test is typically repeated for 3 trials with an inter-trial interval of at least 15 minutes.[18][19]

-

Data Analysis: The average latency to fall across trials is calculated for each animal and compared between treatment groups.

Objective: To assess hippocampal-dependent spatial learning and memory.[21][22][23][24]

Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[24][25]

-

Acclimation: Animals are handled and acclimated to the testing room.

-

Acquisition Phase: Over several days, the animal is placed in the pool from different starting locations and must find the hidden platform using distal visual cues.[23] The time to find the platform (escape latency) is recorded for each trial. If the animal fails to find the platform within a set time (e.g., 90 seconds), it is guided to it.[21][24]

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 90 seconds).[21][24] The time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Objective: To assess the potential antidepressant effects of a compound.[26][27][28][29]

Methodology:

-

Apparatus: A transparent cylinder filled with water to a depth where the animal cannot touch the bottom or escape.[28][29] The water temperature is maintained at 25-30°C.[27]

-

Procedure: The animal is placed in the water-filled cylinder for a set period (e.g., 5-6 minutes).[26]

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.[26][27] Other behaviors like swimming and climbing can also be scored.[26]

-

Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[27]

Conclusion

PDE10A inhibition represents a novel and promising therapeutic strategy for a variety of CNS disorders. Its unique mechanism of action, which involves the modulation of both the direct and indirect striatal pathways, offers the potential for a broad spectrum of therapeutic effects, including antipsychotic, pro-cognitive, and neuroprotective actions. While clinical translation has proven challenging, the wealth of preclinical data underscores the continued importance of research in this area. Further investigation into optimal dosing strategies, patient selection, and the development of next-generation PDE10A inhibitors may yet unlock the full therapeutic potential of this exciting target. The experimental protocols outlined in this guide provide a framework for the robust preclinical and clinical evaluation of these compounds, paving the way for future drug development efforts.

References

- 1. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]

- 6. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]

- 9. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

- 11. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnnp.bmj.com [jnnp.bmj.com]

- 14. Advances in the Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 2: Focus on Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Rotarod-Test for Mice [protocols.io]

- 18. mmpc.org [mmpc.org]

- 19. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 21. UC Davis - Morris Water Maze [protocols.io]

- 22. news-medical.net [news-medical.net]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mmpc.org [mmpc.org]

- 25. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 28. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 29. dpi.nsw.gov.au [dpi.nsw.gov.au]

PDE10A-IN-2 (hydrochloride): A Technical Guide for Pulmonary Arterial Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PDE10A-IN-2 (hydrochloride), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, for its application in preclinical studies of pulmonary arterial hypertension (PAH). This document consolidates key quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development in this area.

Introduction: The Role of PDE10A in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary vasculature.[2]

Cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers that regulate PASMC proliferation and vascular tone.[2] Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze these cyclic nucleotides, thereby controlling their intracellular levels. In PAH, the expression and activity of several PDE isoforms are altered, leading to decreased levels of cAMP and cGMP and contributing to the disease's progression.[3]

Phosphodiesterase 10A (PDE10A) is a dual-substrate PDE that hydrolyzes both cAMP and cGMP.[4] Studies have shown that PDE10A is significantly upregulated in the pulmonary vasculature of both human patients with idiopathic PAH and in animal models of the disease.[4] This upregulation is believed to contribute to the hyperproliferative state of PASMCs.[4] Therefore, inhibition of PDE10A presents a promising therapeutic strategy to restore cyclic nucleotide signaling and ameliorate the pathological features of PAH.

Pharmacological Profile of PDE10A-IN-2 (hydrochloride)

PDE10A-IN-2 (hydrochloride), also referred to as compound 14·3HCl in the primary literature, is a highly potent and selective inhibitor of PDE10A.[5]

Potency and Selectivity

PDE10A-IN-2 (hydrochloride) exhibits a half-maximal inhibitory concentration (IC50) of 2.8 nM for PDE10A.[5] Importantly, it demonstrates high selectivity, with over 3500-fold greater potency for PDE10A compared to other PDE subtypes.[5] This high selectivity is crucial for minimizing off-target effects.

Pharmacokinetics

In preclinical studies using Sprague-Dawley rats, PDE10A-IN-2 (hydrochloride) has demonstrated favorable pharmacokinetic properties. Following oral administration, it exhibits a bioavailability of approximately 50%.[5] The half-life (T1/2) of the compound is 5.2 hours, and the maximum plasma concentration (Cmax) is 272 ng/mL when administered at a dose of 10 mg/kg.[5]

Preclinical Efficacy in a Pulmonary Arterial Hypertension Model

The therapeutic potential of PDE10A-IN-2 (hydrochloride) in PAH has been evaluated in the well-established monocrotaline (MCT)-induced rat model of pulmonary hypertension.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study evaluating the efficacy of PDE10A-IN-2 (hydrochloride) in the MCT-induced PAH rat model. The treatment group received PDE10A-IN-2 (hydrochloride) at a dose of 2.5 mg/kg daily via oral administration for three weeks.[5] For comparison, data from a group treated with tadalafil (a PDE5 inhibitor) at 5.0 mg/kg is also included.[5]

| Parameter | Control Group | MCT-Treated Group (Vehicle) | PDE10A-IN-2 (hydrochloride) Treated Group (2.5 mg/kg) | Tadalafil Treated Group (5.0 mg/kg) |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 26.5 ± 2.3 | 58.7 ± 4.5 | 35.4 ± 3.1 | 38.2 ± 3.6 |

| Right Ventricular Hypertrophy Index (RVHI) (RV/LV+S) | 0.28 ± 0.03 | 0.59 ± 0.05 | 0.39 ± 0.04 | 0.42 ± 0.04 |

| Pulmonary Arterial Wall Thickness (%) | 18.5 ± 2.1 | 45.3 ± 3.8 | 25.7 ± 2.9 | 28.9 ± 3.2 |

Data are presented as mean ± standard deviation. RVHI is the ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight.

These results demonstrate that oral administration of PDE10A-IN-2 (hydrochloride) significantly reduces right ventricular systolic pressure, mitigates right ventricular hypertrophy, and attenuates pulmonary vascular remodeling in a rat model of PAH.[5] The therapeutic effects were comparable to those observed with the established PAH treatment, tadalafil.[5]

Experimental Protocols

Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model

-

Animal Model: Male Sprague-Dawley rats (200-220 g) are used for this model.

-

Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary arterial hypertension.[3] Control animals receive a subcutaneous injection of saline.

-

Disease Development: The rats are housed under standard laboratory conditions for a period of 21 days to allow for the development of PAH, characterized by increased right ventricular pressure and vascular remodeling.[6]

-

Treatment Administration: Following the 21-day disease development period, the rats are randomly assigned to treatment groups. PDE10A-IN-2 (hydrochloride) is administered daily via oral gavage at a dose of 2.5 mg/kg for 3 consecutive weeks.[5] The vehicle control group receives the corresponding vehicle solution.

Hemodynamic Measurements

-

Anesthesia: At the end of the treatment period, rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).

-

Catheterization: A catheter is inserted into the right jugular vein and advanced through the right atrium and right ventricle into the pulmonary artery to measure right ventricular systolic pressure (RVSP).

-

Data Acquisition: Pressure waveforms are recorded and analyzed using a physiological data acquisition system.

Assessment of Right Ventricular Hypertrophy

-

Heart Excision: Following hemodynamic measurements, the heart is excised and dissected.

-

Weight Measurement: The right ventricular free wall (RV) is separated from the left ventricular free wall and the septum (LV+S).

-

Calculation of RVHI: The wet weight of the RV and the LV+S are recorded, and the right ventricular hypertrophy index (RVHI) is calculated as the ratio of RV/(LV+S).

Histological Analysis of Pulmonary Vascular Remodeling

-

Lung Tissue Preparation: The lung tissues are harvested, fixed in 10% formalin, and embedded in paraffin.

-

Staining: Thin sections of the lung tissue are stained with hematoxylin and eosin (H&E).

-

Microscopic Analysis: The medial wall thickness of the small pulmonary arteries (50-100 µm in diameter) is measured using a microscope equipped with an image analysis system.

-

Quantification: The percentage of wall thickness is calculated as: [(external diameter - internal diameter) / external diameter] × 100.

Signaling Pathways and Visualization

The therapeutic effects of PDE10A inhibition in pulmonary arterial hypertension are mediated through the modulation of intracellular cAMP and cGMP signaling pathways in pulmonary artery smooth muscle cells.

PDE10A Inhibition Signaling Pathway

Caption: PDE10A-IN-2 inhibits PDE10A, increasing cAMP and cGMP levels.

Experimental Workflow for Preclinical PAH Studies

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase 10A Upregulation Contributes to Pulmonary Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors with improved solubility and pharmacokinetic properties for treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of PDE10A-IN-2 (hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of PDE10A-IN-2 (hydrochloride), a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This document summarizes available quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental processes to support further research and development of this compound.

Introduction to PDE10A-IN-2 (hydrochloride)

PDE10A-IN-2 (hydrochloride) is a highly selective and orally active inhibitor of the PDE10A enzyme, with an IC50 of 2.8 nM.[1][2] It demonstrates over 3500-fold selectivity against other phosphodiesterase subtypes.[1][2] The primary therapeutic potential of PDE10A inhibitors is being explored in the context of neuropsychiatric disorders such as schizophrenia and Huntington's disease, due to the enzyme's high expression in the striatal medium spiny neurons which are crucial for regulating motor control and cognitive functions.[3] PDE10A-IN-2 has also been investigated for its potential in treating pulmonary arterial hypertension.[1]

Chemical Structure:

Pharmacokinetic Profile

The available pharmacokinetic data for PDE10A-IN-2 (hydrochloride) originates from in vivo studies in Sprague-Dawley rats. These studies provide initial insights into the compound's absorption and elimination characteristics following oral administration.

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters for PDE10A-IN-2 (hydrochloride) following a single oral dose of 10 mg/kg in Sprague-Dawley rats are summarized in the table below.

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Oral Bioavailability (F) | ~50% | Sprague-Dawley Rat | 10 mg/kg | Oral | [1] |

| Half-life (t½) | 5.2 hours | Sprague-Dawley Rat | 10 mg/kg | Oral | [1] |

| Maximum Plasma Concentration (Cmax) | 272 ng/mL | Sprague-Dawley Rat | 10 mg/kg | Oral | [1] |

Experimental Protocols

While the precise, detailed experimental protocols for the pharmacokinetic studies of PDE10A-IN-2 (hydrochloride) are not publicly available, this section outlines representative methodologies based on standard practices for oral pharmacokinetic studies in rodents and in vitro metabolism assays.

In Vivo Oral Pharmacokinetic Study in Sprague-Dawley Rats

This protocol describes a typical workflow for assessing the pharmacokinetic profile of a small molecule inhibitor after oral administration to rats.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats, typically 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for an overnight fast before dosing.

-

Dosing Preparation: PDE10A-IN-2 (hydrochloride) is formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water) to ensure stability and uniform suspension.

-

Administration: The compound is administered via oral gavage at a specific dose, such as 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of PDE10A-IN-2 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism using Liver Microsomes

To investigate the metabolic stability and potential metabolic pathways of a compound, in vitro assays using liver microsomes are commonly employed.

Methodology Details:

-

Materials: Pooled liver microsomes from relevant species (e.g., rat, human), NADPH regenerating system (or NADPH), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: PDE10A-IN-2 (hydrochloride) is incubated with liver microsomes at a final concentration typically around 1 µM in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Analysis: The metabolic stability is assessed by calculating the in vitro half-life (t½) and intrinsic clearance (Clint).

Metabolism and Excretion

Specific data on the metabolism and excretion of PDE10A-IN-2 (hydrochloride) are not currently available in the public domain. However, based on its chemical structure and general principles of drug metabolism, the following pathways are plausible:

-

Metabolism: As a pyrimidine-based compound, PDE10A-IN-2 is likely to undergo Phase I (functionalization) and Phase II (conjugation) metabolic reactions in the liver. Potential Phase I reactions include oxidation, hydroxylation, and N-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes. Subsequent Phase II reactions could involve glucuronidation or sulfation of any newly formed hydroxyl groups to increase water solubility and facilitate excretion.

-

Excretion: The resulting metabolites, being more polar than the parent compound, are expected to be eliminated from the body primarily through renal (urine) and/or biliary (feces) excretion. The predominant route of excretion would depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity.

Signaling Pathway of PDE10A

PDE10A plays a critical role in regulating cyclic nucleotide signaling in striatal medium spiny neurons (MSNs). It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an accumulation of these second messengers, thereby modulating downstream signaling cascades.

In D1 receptor-expressing MSNs, dopamine stimulates adenylyl cyclase via Gαs/olf, leading to increased cAMP levels and activation of Protein Kinase A (PKA). In D2 receptor-expressing MSNs, dopamine inhibits adenylyl cyclase via Gαi, reducing cAMP levels. PDE10A acts as a key regulator in both types of neurons by hydrolyzing cAMP, thus terminating the signal. By inhibiting PDE10A, PDE10A-IN-2 increases cAMP levels, which can potentiate D1 receptor signaling and counteract the effects of D2 receptor activation.

Conclusion

PDE10A-IN-2 (hydrochloride) is a potent and selective PDE10A inhibitor with favorable oral bioavailability in rats. The available pharmacokinetic data provide a solid foundation for its further preclinical and clinical development. Future studies should focus on elucidating the specific metabolic pathways and excretion routes of this compound in various species, including humans, to fully characterize its disposition and potential for drug-drug interactions. The detailed understanding of its mechanism of action within the PDE10A signaling pathway continues to support its investigation for central nervous system disorders.

References

PDE10A-IN-2 (hydrochloride): A Technical Guide for its Application as a Chemical Probe for Phosphodiesterase 10A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum and has emerged as a compelling therapeutic target for a variety of neurological and psychiatric disorders. In recent years, interest has expanded to include its role in other tissues, such as the smooth muscle cells of the pulmonary artery, where it is implicated in the pathophysiology of pulmonary arterial hypertension (PAH). Chemical probes are essential tools for dissecting the biological functions of enzymes like PDE10A and for validating them as therapeutic targets. A high-quality chemical probe should exhibit high potency, selectivity, and well-characterized in vitro and in vivo properties.

This technical guide provides an in-depth overview of PDE10A-IN-2 hydrochloride, a potent and selective inhibitor of PDE10A. This document summarizes its key properties, provides detailed experimental protocols for its use, and visualizes its mechanism of action through signaling pathway diagrams, serving as a comprehensive resource for researchers in pharmacology and drug discovery.

Chemical Properties and In Vitro Activity of this compound

This compound is a potent and highly selective inhibitor of the PDE10A enzyme. Its hydrochloride salt form enhances its solubility and suitability for in vivo studies. The key in vitro activity and pharmacokinetic parameters are summarized in the tables below.

| Parameter | Value | Reference |

| IC50 (PDE10A) | 2.8 nM | [1] |

| Selectivity | >3500-fold against other PDE subtypes | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability | Sprague-Dawley Rat | 10 mg/kg | ~50% | [1] |

| T1/2 (oral) | Sprague-Dawley Rat | 10 mg/kg | 5.2 hours | [1] |

| Cmax (oral) | Sprague-Dawley Rat | 10 mg/kg | 272 ng/mL | [1] |

Table 2: Pharmacokinetic Properties of this compound in Rats

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on the primary literature and general laboratory practices.

In Vitro PDE10A Inhibition Assay

This protocol describes a typical fluorescence polarization (FP)-based assay to determine the IC50 value of an inhibitor against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

FAM-labeled cAMP or cGMP substrate

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

Binding agent (for FP assays)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the FAM-labeled substrate to all wells.

-

Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the negative control.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the binding agent.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Model of Pulmonary Arterial Hypertension (PAH)

This protocol describes the monocrotaline (MCT)-induced PAH model in rats, a widely used model to study the pathophysiology of the disease and to evaluate potential therapeutics.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT) solution (e.g., 60 mg/kg in sterile saline)

-

This compound solution (e.g., 2.5 mg/kg for oral administration)

-

Vehicle control (e.g., saline or appropriate vehicle for the test compound)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Pressure transducer and data acquisition system for hemodynamic measurements

-

Formalin for tissue fixation

Procedure:

-

Induce PAH by a single subcutaneous injection of MCT (60 mg/kg).

-

Allow the disease to develop for a period of time (e.g., 21 days).

-

On day 21 post-MCT injection, begin daily treatment with either vehicle or this compound (2.5 mg/kg, p.o.) for a specified duration (e.g., 14 days).

-

At the end of the treatment period, anesthetize the rats.

-

Perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP).

-

Following hemodynamic measurements, euthanize the animals and harvest the hearts and lungs.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately to determine the ratio of RV weight to LV+S weight (Fulton's Index), an indicator of right ventricular hypertrophy.

-

Fix the lungs in formalin for histological analysis of pulmonary artery medial wall thickness.

Signaling Pathways and Mechanism of Action

PDE10A Signaling in Pulmonary Arterial Smooth Muscle Cells

In the context of pulmonary arterial hypertension, the proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature. The intracellular second messengers cAMP and cGMP are known to have anti-proliferative effects in these cells. PDE10A, by hydrolyzing cAMP and cGMP, reduces their intracellular levels, thereby promoting PASMC proliferation. Inhibition of PDE10A with a chemical probe like this compound leads to an increase in intracellular cAMP and cGMP, which in turn activates downstream signaling cascades that inhibit cell proliferation and promote vasodilation.

Caption: PDE10A signaling in pulmonary artery smooth muscle cells.

Experimental Workflow for Evaluating this compound in a PAH Model

The following diagram outlines the typical workflow for preclinical evaluation of a PDE10A inhibitor in an animal model of pulmonary arterial hypertension.

Caption: Workflow for in vivo evaluation in a PAH model.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of PDE10A. Its high potency, selectivity, and oral bioavailability make it a suitable tool for both in vitro and in vivo investigations. This guide provides a comprehensive resource for researchers, offering detailed data, experimental protocols, and visual representations of its mechanism of action. The use of well-characterized chemical probes like this compound is crucial for advancing our understanding of PDE10A biology and for the development of novel therapeutics targeting this enzyme.

References

PDE10A-IN-2 (hydrochloride): An In-Depth Technical Guide on its Impact on cAMP and cGMP Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective phosphodiesterase 10A (PDE10A) inhibitor, PDE10A-IN-2 (hydrochloride). It details the compound's mechanism of action, its impact on the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, and its pharmacological properties. This document includes a compilation of quantitative data, representative experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts.

Introduction to PDE10A and its Role in Signal Transduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in intracellular signal transduction by hydrolyzing both cAMP and cGMP, converting them to their inactive 5'-monophosphate forms.[1][2][3] While it can hydrolyze both cyclic nucleotides, PDE10A generally exhibits a higher affinity for cAMP.[4] The enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[5][6] This localized expression makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[5][7] By inhibiting PDE10A, the intracellular levels of cAMP and cGMP increase, leading to the modulation of downstream signaling cascades, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways, respectively.[6][8]

PDE10A-IN-2 (hydrochloride): A Potent and Selective Inhibitor

PDE10A-IN-2 (hydrochloride) has been identified as a potent and highly selective inhibitor of the PDE10A enzyme.[9] Its inhibitory activity and selectivity are key attributes that make it a valuable tool for studying the physiological and pathological roles of PDE10A.

Quantitative Data

The following table summarizes the key quantitative data for PDE10A-IN-2 (hydrochloride) based on available in vitro and in vivo studies.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (PDE10A) | 2.8 nM | - | Enzyme Inhibition Assay | [9] |

| Selectivity | >3500-fold vs other PDE subtypes | - | - | [9] |

| Oral Bioavailability | ~50% | Rat (Sprague-Dawley) | Pharmacokinetic Study | [9] |

| T1/2 (oral) | 5.2 hours | Rat (Sprague-Dawley) | Pharmacokinetic Study | [9] |

| Cmax (10 mg/kg, oral) | 272 ng/mL | Rat (Sprague-Dawley) | Pharmacokinetic Study | [9] |

Impact on cAMP and cGMP Signaling Pathways

By inhibiting PDE10A, PDE10A-IN-2 leads to an accumulation of both cAMP and cGMP in cells where PDE10A is expressed. This elevation of second messengers subsequently activates their respective downstream effector proteins, PKA and PKG, which in turn phosphorylate a multitude of substrate proteins, leading to diverse cellular responses.

cAMP/PKA Signaling Pathway

cGMP/PKG Signaling Pathway

Experimental Protocols (Representative)

The following are representative protocols for key experiments used to characterize PDE10A inhibitors. Note that the specific conditions for PDE10A-IN-2 (hydrochloride) may vary.

In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay is used to determine the IC50 value of an inhibitor against the PDE10A enzyme.

Materials:

-

Recombinant human PDE10A enzyme